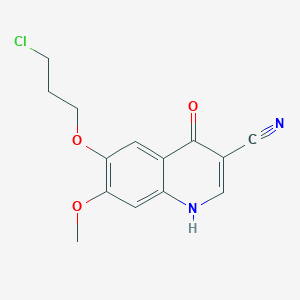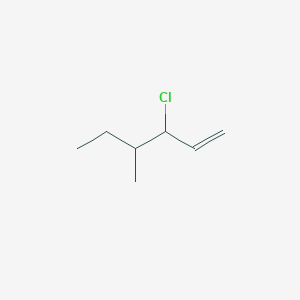
3-Chloro-4-methylhex-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-methylhex-1-ene is an organic compound belonging to the class of alkenes It features a chlorine atom and a methyl group attached to a hexene chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Chloro-4-methylhex-1-ene can be synthesized through several methods. One common approach involves the chlorination of 4-methylhex-1-ene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced separation techniques to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-4-methylhex-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophiles such as hydroxide ions or amines.
Addition Reactions: The double bond in the hexene chain can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation Reactions: The compound can be oxidized to form epoxides or diols using oxidizing agents like peroxycarboxylic acids.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Addition: Hydrogen chloride (HCl) or bromine (Br2) in an inert solvent.
Oxidation: Meta-chloroperoxybenzoic acid (m-CPBA) in an organic solvent.
Major Products Formed
Substitution: 4-Methylhex-1-ene derivatives with various functional groups.
Addition: 3-Chloro-4-methylhexane or 3-Bromo-4-methylhexane.
Oxidation: 3-Chloro-4-methylhexane-1,2-diol or 3-Chloro-4-methylhexane-1,2-epoxide.
Applications De Recherche Scientifique
3-Chloro-4-methylhex-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Chloro-4-methylhex-1-ene involves its reactivity with various chemical species. The chlorine atom and the double bond in the hexene chain are key sites for chemical interactions. For example, in substitution reactions, the chlorine atom can be replaced by nucleophiles, while the double bond can undergo electrophilic addition reactions. These interactions are governed by the electronic structure of the molecule and the nature of the reacting species.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-3-methylhex-1-ene: Similar structure but with the chlorine atom on a different carbon.
4-Chloro-4-methylhex-1-ene: Chlorine atom and methyl group on the same carbon.
3-Bromo-4-methylhex-1-ene: Bromine atom instead of chlorine.
Uniqueness
3-Chloro-4-methylhex-1-ene is unique due to the specific positioning of the chlorine atom and the methyl group, which influences its reactivity and the types of reactions it can undergo. This positioning can lead to different reaction pathways and products compared to its isomers and analogs.
Propriétés
Numéro CAS |
158813-13-9 |
|---|---|
Formule moléculaire |
C7H13Cl |
Poids moléculaire |
132.63 g/mol |
Nom IUPAC |
3-chloro-4-methylhex-1-ene |
InChI |
InChI=1S/C7H13Cl/c1-4-6(3)7(8)5-2/h5-7H,2,4H2,1,3H3 |
Clé InChI |
CWHMOVMLMJJHNT-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(C=C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Thieno[2,3-c]furan, 4-(ethylthio)-6-phenyl-](/img/structure/B15164954.png)
![6-Bromo-8H-indeno[1,2-D]thiazol-2-ylamine hydriodide](/img/structure/B15164966.png)
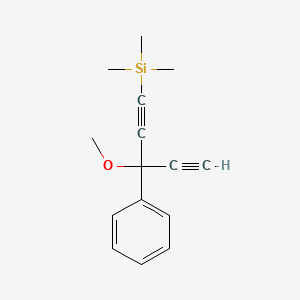
![4-[1-(4-Hydroxy-3,5-dimethylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-2,6-dimethylphenol](/img/structure/B15164971.png)

![[1,4-Phenylenebis(methylene)]bis(tributoxysilane)](/img/structure/B15164985.png)
![5-(Diethylamino)-2-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]benzoic acid](/img/structure/B15164991.png)
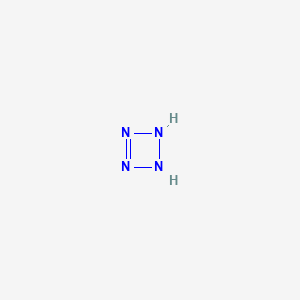

![N-[4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]-3-phenylpropionamide](/img/structure/B15165023.png)
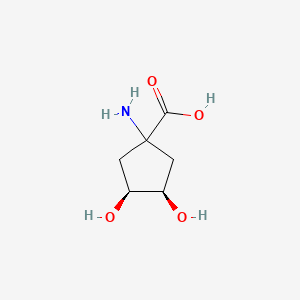

![{1-Iodo-2-[(trimethylsilyl)ethynyl]pent-1-en-1-yl}(trimethyl)silane](/img/structure/B15165034.png)
